6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-isobutylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
The uniqueness of 6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl and methoxyphenyl groups, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H29FN4O3 |
---|---|
Molecular Weight |
524.6g/mol |
IUPAC Name |
6-amino-4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-3-[4-(2-methylpropyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C31H29FN4O3/c1-18(2)15-19-7-11-21(12-8-19)28-27-26(24(16-33)30(34)39-31(27)36-35-28)23-5-4-6-25(37-3)29(23)38-17-20-9-13-22(32)14-10-20/h4-14,18,26H,15,17,34H2,1-3H3,(H,35,36) |
InChI Key |
SZRXBRHVLICJMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC=C4)OC)OCC5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC=C4)OC)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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